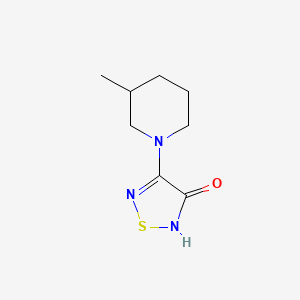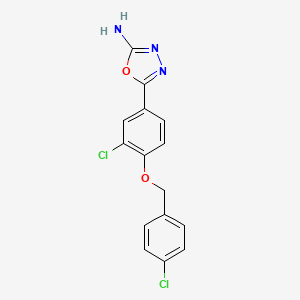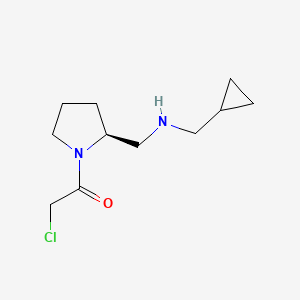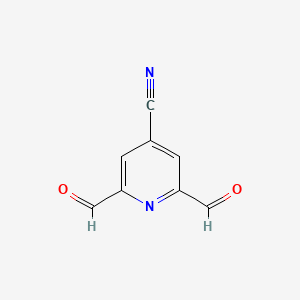
1-Ethylquinolin-4(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethylquinolin-4(1H)-one is a heterocyclic organic compound belonging to the quinoline family It features a quinoline core with an ethyl group at the 1-position and a keto group at the 4-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Ethylquinolin-4(1H)-one can be synthesized through several methods. One common approach involves the cyclization of 2-aminobenzophenone derivatives with ethyl acetoacetate under acidic conditions. Another method includes the Pfitzinger reaction, where isatin reacts with ethylamine in the presence of a base to form the desired quinoline derivative.
Industrial Production Methods: Industrial production of this compound typically involves large-scale batch reactions using optimized conditions to maximize yield and purity. The process often includes steps such as solvent extraction, recrystallization, and purification through column chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Ethylquinolin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-4,1-dione derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming 1-ethylquinolin-4-ol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve specific substitutions.
Major Products Formed:
Oxidation: Quinoline-4,1-dione derivatives.
Reduction: 1-Ethylquinolin-4-ol.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
1-Ethylquinolin-4(1H)-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of 1-Ethylquinolin-4(1H)-one involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or interact with DNA, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Quinoline: The parent compound of 1-Ethylquinolin-4(1H)-one, lacking the ethyl and keto groups.
1-Methylquinolin-4(1H)-one: Similar structure but with a methyl group instead of an ethyl group.
4-Hydroxyquinoline: Features a hydroxyl group at the 4-position instead of a keto group.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C11H11NO |
|---|---|
Molekulargewicht |
173.21 g/mol |
IUPAC-Name |
1-ethylquinolin-4-one |
InChI |
InChI=1S/C11H11NO/c1-2-12-8-7-11(13)9-5-3-4-6-10(9)12/h3-8H,2H2,1H3 |
InChI-Schlüssel |
DKWDDXCZKFLKQJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C=CC(=O)C2=CC=CC=C21 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(Dibromomethyl)-2-(3-fluorophenyl)benzo[d]oxazole](/img/structure/B11792899.png)


![3-Chloro-7-(piperidin-1-yl)-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B11792917.png)





![2-amino-N-[[(2S)-1-benzylpiperidin-2-yl]methyl]-N-ethylpropanamide](/img/structure/B11792975.png)


![2-amino-N-propan-2-yl-N-[(1S)-1-pyridin-2-ylethyl]propanamide](/img/structure/B11792989.png)
![6-(4-Methylpiperazin-1-yl)benzo[d][1,3]dioxol-5-amine](/img/structure/B11792992.png)
